molecular formula C10H11Br2FO B6287636 1,3-Dibromo-2-butoxy-5-fluorobenzene CAS No. 2484888-99-3

1,3-Dibromo-2-butoxy-5-fluorobenzene

Cat. No. B6287636
CAS RN: 2484888-99-3
M. Wt: 326.00 g/mol
InChI Key: XCNNDOBGBYQQKS-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-butoxy-5-fluorobenzene is an organic compound with the molecular formula C10H11Br2FO. It has a molecular weight of 326 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 1,3-Dibromo-2-butoxy-5-fluorobenzene is 1S/C10H11Br2FO/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1,3-Dibromo-2-butoxy-5-fluorobenzene is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Catalyst Development

Finally, this compound is instrumental in the development of catalysts. The bromine atoms can be replaced with other functional groups that act as ligands, forming part of catalytic systems used in various chemical transformations, including oxidation, reduction, and cross-coupling reactions.

Each of these applications demonstrates the versatility and importance of 1,3-Dibromo-2-butoxy-5-fluorobenzene in scientific research, highlighting its role in advancing various fields through innovative material and chemical synthesis .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,3-dibromo-2-butoxy-5-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2FO/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNNDOBGBYQQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-butoxy-5-fluorobenzene

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